1-(tert-Butyl)-3-fluoro-2-methoxybenzene
Description
1-(tert-Butyl)-3-fluoro-2-methoxybenzene is an aromatic compound featuring a tert-butyl group at position 1, a fluorine atom at position 3, and a methoxy group at position 2. This substitution pattern combines steric bulk (tert-butyl), electron-withdrawing (fluoro), and electron-donating (methoxy) groups, creating a unique electronic and spatial profile. Such structural characteristics make it a candidate for applications in medicinal chemistry, agrochemicals, and materials science.
Properties
Molecular Formula |
C11H15FO |
|---|---|
Molecular Weight |
182.23 g/mol |
IUPAC Name |
1-tert-butyl-3-fluoro-2-methoxybenzene |
InChI |
InChI=1S/C11H15FO/c1-11(2,3)8-6-5-7-9(12)10(8)13-4/h5-7H,1-4H3 |
InChI Key |
VTTKXIOVJQTQJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC=C1)F)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(tert-Butyl)-3-fluoro-2-methoxybenzene typically involves the following steps:
Starting Materials: The synthesis begins with a benzene ring substituted with a tert-butyl group.
Methoxylation: The methoxy group can be introduced using methanol in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-(tert-Butyl)-3-fluoro-2-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-donating methoxy group.
Oxidation: The methoxy group can be oxidized to form corresponding phenol derivatives.
Reduction: The fluorine atom can be reduced under specific conditions to form a hydrogen-substituted benzene ring.
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate (KMnO4), and reducing agents such as lithium aluminum hydride (LiAlH4). Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(tert-Butyl)-3-fluoro-2-methoxybenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its unique substituents.
Industry: Used in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism of action of 1-(tert-Butyl)-3-fluoro-2-methoxybenzene involves its interaction with molecular targets through its functional groups. The tert-butyl group provides steric hindrance, while the methoxy and fluorine groups can participate in hydrogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and binding affinity to specific targets.
Comparison with Similar Compounds
Key Observations:
- Electronic Effects : The methoxy group (electron-donating) counterbalances the electron-withdrawing fluoro substituent, unlike nitro or trifluoromethyl groups in analogs (e.g., A340863, ), which create strongly electron-deficient aromatic rings .
- Reactivity : Bromo or nitro substituents () enhance electrophilic substitution or coupling reactions, whereas the target compound’s tert-butyl group may favor regioselective functionalization at less hindered positions .
Key Observations:
- Thermal Stability : Carbamate analogs () decompose at higher temperatures (e.g., 163–166°C), suggesting that tert-butyl groups may improve thermal stability in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
